molecular formula C12H15NO3 B12988125 Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B12988125
M. Wt: 221.25 g/mol
InChI Key: OIHRSHJGEUMGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C12H15NO3. This compound is characterized by its unique cyclopenta[b]pyrrole structure, which includes a tetrahydrocyclopenta ring fused with a pyrrole ring, and various functional groups such as a methyl ester and a ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a substituted cyclopentanone, followed by the introduction of the pyrrole ring through a series of condensation reactions. The final steps often involve esterification and methylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its functional groups. For example, the ketone and ester groups may interact with active sites of enzymes, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: shares similarities with other cyclopenta[b]pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a cyclopenta ring fused with a pyrrole ring, along with the presence of a methyl ester and ketone, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 1,5,5-trimethyl-4-oxo-6H-cyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C12H15NO3/c1-12(2)6-9-7(10(12)14)5-8(13(9)3)11(15)16-4/h5H,6H2,1-4H3

InChI Key

OIHRSHJGEUMGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=C(N2C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.